molecular formula C10H14I3N3O2 B8385362 [2-(2,4,5-Triiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester

[2-(2,4,5-Triiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8385362
M. Wt: 588.95 g/mol
InChI Key: OYCUHPOIQTXCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4,5-Triiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H14I3N3O2 and its molecular weight is 588.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14I3N3O2

Molecular Weight

588.95 g/mol

IUPAC Name

tert-butyl N-[2-(2,4,5-triiodoimidazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H14I3N3O2/c1-10(2,3)18-9(17)14-4-5-16-7(12)6(11)15-8(16)13/h4-5H2,1-3H3,(H,14,17)

InChI Key

OYCUHPOIQTXCNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=C(N=C1I)I)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a yellow solution of 2,4,5-triiodo-1H-imidazole (15.295 g; 34.313 mmol) in anhydrous DMF (200 ml) was added portionwise, at rt, 55-65% sodium hydride moistened with oil (2.058 g; 51.469 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 20 min. The mixture was then heated to 100° C., and a colorless homogeneous solution of 2-(Boc-amino)-ethylbromide (11.534 g; 51.469 mmol) in anhydrous DMF (100 ml) was added dropwise, over 1 h, with an addition funnel. After completion of the addition, the resulting mixture was further heated at 100° C. for 1 h. The reaction mixture was cooled to 0° C., and water (200 ml) was added slowly. This mixture was extracted with ether (5×200 ml). The combined organic layers were washed with brine (100 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give a yellow oil. The crude was purified by FC (heptane/EA=3/2) to give the pure product [2-(2,4,5-triiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester as a colorless solid which was further dried under HV (8.540 g; 42%). LC-MS: tR=0.93 min.; [M+H]+=589.89 g/mol.
Quantity
15.295 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.534 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.